molecular formula C14H16FNO2 B2757058 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one CAS No. 2241140-48-5

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B2757058
CAS No.: 2241140-48-5
M. Wt: 249.285
InChI Key: RHRGFTOXIOITPX-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones It is characterized by the presence of a fluorophenyl group attached to a piperidinone ring

Mechanism of Action

Target of Action

It’s structurally similar to 3-fluoroamphetamine , which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .

Mode of Action

It’s structurally similar to 3-fluoroamphetamine , which acts as a substrate-based releaser, with selectivity for dopamine over serotonin . This suggests that 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one may interact with its targets in a similar manner, leading to changes in neurotransmitter levels.

Biochemical Pathways

It’s structurally similar to 3-fluoroamphetamine , which affects the dopamine and norepinephrine pathways . Additionally, a compound with a similar 3-fluorophenyl moiety has shown moderate antifungal activity against Candida spp .

Pharmacokinetics

3-fluoroamphetamine, a structurally similar compound, has an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . These properties suggest that this compound may have similar ADME properties, impacting its bioavailability.

Result of Action

A structurally similar compound, 3-fluoroamphetamine, has been shown to act as a stimulant drug . Additionally, a compound with a similar 3-fluorophenyl moiety has shown moderate antifungal activity against Candida spp .

Action Environment

The stability and efficacy of structurally similar compounds like 3-fluoroamphetamine can be influenced by factors such as ph, temperature, and the presence of other substances .

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorophenylamine with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid . This reaction yields the desired piperidinone compound through a series of condensation and cyclization steps. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts).

Scientific Research Applications

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile chemical reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-propanoylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-2-13(17)12-7-4-8-16(14(12)18)11-6-3-5-10(15)9-11/h3,5-6,9,12H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRGFTOXIOITPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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